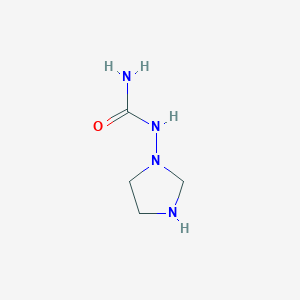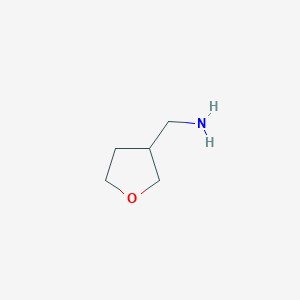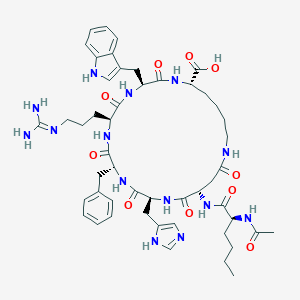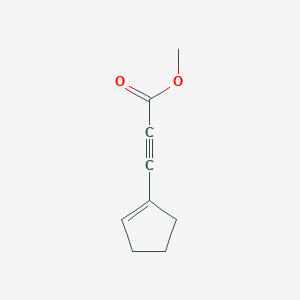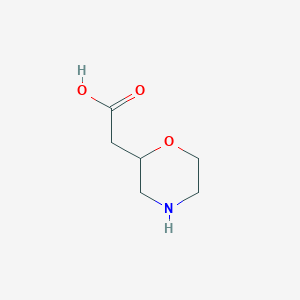![molecular formula C10H10N2O6P2 B069761 [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid CAS No. 194800-56-1](/img/structure/B69761.png)
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of phosphonic acids often involves methods such as the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which constitutes one of the best methods for preparing phosphonic acids. These methods provide a foundation for synthesizing compounds like [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid by incorporating bipyridine moieties into the phosphonic acid backbone (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of phosphonic acid derivatives, including those related to [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid, is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. This functional group is versatile and can be employed for various applications due to its structural analogy with the phosphate moiety and its coordination or supramolecular properties (Sevrain et al., 2017).
Chemical Reactions and Properties
Phosphonic acids participate in a wide range of chemical reactions, including oxidation, reduction, and coordination with metals, which can be critical for the functionalization of [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid. Their bioactive properties, ability to target bones, and use in supramolecular materials highlight the compound's potential versatility in chemical reactions (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid, while not directly studied, can be inferred from the properties of phosphonic acids. These compounds are known for their solid state stability, ability to form crystals, and potential for forming various supramolecular architectures due to their functional groups, which allow for extensive hydrogen bonding and coordination to metals.
Chemical Properties Analysis
Chemically, phosphonic acids, and by extension, [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid, exhibit strong acidity, chelating ability, and stability under various conditions. These acids can bind strongly to metal surfaces, making them useful for surface functionalization, corrosion inhibition, and in materials science for the creation of hybrid materials (Sevrain et al., 2017).
Aplicaciones Científicas De Investigación
-
Organic Chemistry and Catalysis
- Bipyridine compounds are often used as ligands in transition-metal catalysis .
- They strongly coordinate with metal centers, which can sometimes decrease catalytic activity and yield .
- Recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reported .
-
Pharmaceutical Research
-
Material Science
-
Manufacture of Diquat
-
Precursor to Paraquat
-
Coordination Polymers
-
Pharmaceutical Applications
-
Electrochemical Studies
-
Light Emitting Diodes (LEDs) and Solar Cells
-
Sensors
-
Synthesis of Other Chemical Compounds
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIGZBUVUVDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578980 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid | |
CAS RN |
194800-56-1 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
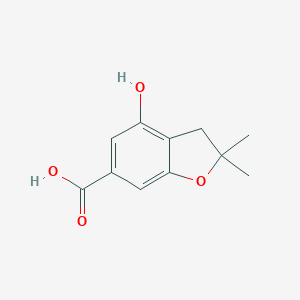
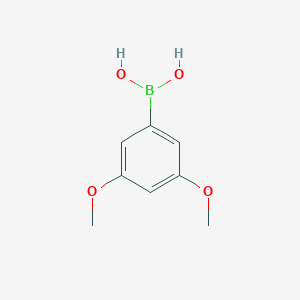
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
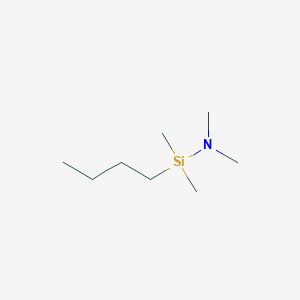

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
